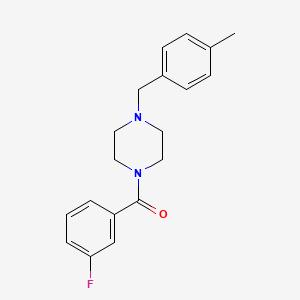
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as 3-FBP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
3-FBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit selective and potent inhibition of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. This makes 3-FBP a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-FBP involves the inhibition of MAO-B, which leads to increased levels of dopamine and other neurotransmitters in the brain. This, in turn, can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-FBP can increase the levels of dopamine and other neurotransmitters in the brain, which can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP.
Advantages and Limitations for Lab Experiments
One advantage of using 3-FBP in lab experiments is its selective and potent inhibition of MAO-B, which can be useful in studying the role of this enzyme in neurodegenerative disorders. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms underlying these effects. However, one limitation of using 3-FBP is its potential toxicity, which can affect the reliability of the results obtained.
Future Directions
There are several future directions for the study of 3-FBP. One area of research could focus on the development of more potent and selective MAO-B inhibitors based on the structure of 3-FBP. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in the treatment of neurodegenerative disorders. Finally, studies could focus on the optimization of the synthesis method for 3-FBP to improve its yield and purity.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, or 3-FBP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its selective and potent inhibition of MAO-B makes it a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in various fields.
Synthesis Methods
3-FBP can be synthesized using different methods, including the reaction of 3-fluorobenzoyl chloride with 4-methylbenzylpiperazine in the presence of a base, such as triethylamine or sodium carbonate. Another method involves the reaction of 3-fluorobenzoic acid with 4-methylbenzylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZHKXQBONUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)


